Cas no 6797-29-1 (ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate)
ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate
- LogP
- ethyl (2E)-2-cyano-2-[(4-methylphenyl)hydrazinylidene]acetate
- ethyl cyano[(4-methylphenyl)hydrazono]acetate
- ACETIC ACID, CYANO((4-METHYLPHENYL)HYDRAZONO)-, ETHYL ESTER
- Glyoxylic acid, cyano-, ethyl ester, 2-p-tolylhydrazone
- 6797-29-1
- AKOS003581615
- BS-4362
- ethyl (2E)-cyano[(4-methylphenyl)hydrazono]acetate
- AE-848/32190049
- Cyanoglyoxylic acid ethyl ester 2-p-tolylhydrazone
- MFCD00853281
-
- MDL: MFCD00853281
- Inchi: 1S/C12H13N3O2/c1-3-17-12(16)11(8-13)15-14-10-6-4-9(2)5-7-10/h4-7,14H,3H2,1-2H3/b15-11+
- InChI Key: LJJWDVKQLWYWDW-RVDMUPIBSA-N
- SMILES: O(C(/C(/C#N)=N/NC1C=CC(C)=CC=1)=O)CC
Computed Properties
- Exact Mass: 231.100776666g/mol
- Monoisotopic Mass: 231.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 74.5Ų
ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB509299-1 g |
Ethyl (2E)-cyano[(4-methylphenyl)hydrazono]acetate, >90%; . |
6797-29-1 | 1g |
€616.00 | 2023-04-18 | ||
| abcr | AB509299-1g |
Ethyl (2E)-cyano[(4-methylphenyl)hydrazono]acetate, >90%; . |
6797-29-1 | 1g |
€616.00 | 2025-04-17 |
ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate Suppliers
ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate
Professional Introduction to Ethyl (2E)-Cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate (CAS No. 6797-29-1)
Ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate, with the CAS number 6797-29-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of hydrazones and has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The structural features of this molecule, particularly the presence of a cyano group and a hydrazinylidene moiety, make it a valuable intermediate in various chemical transformations.
The molecular structure of ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate consists of an ethanoate ester linked to a cyano-substituted hydrazine derivative. The 4-methylphenyl group introduces a methyl substituent at the para position of the phenyl ring, which can influence the electronic properties and reactivity of the molecule. This compound's unique structural attributes have made it a subject of interest for researchers exploring new synthetic pathways and pharmacological applications.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic benefits. Ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate has been studied for its role as a precursor in the synthesis of various heterocycles, including imidazoles and pyrazoles. These heterocyclic compounds are known for their broad spectrum of biological activities, making them attractive candidates for drug discovery.
One of the key areas where ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate has shown promise is in the synthesis of bioactive molecules. Researchers have utilized this compound to develop new derivatives with enhanced pharmacological properties. For instance, modifications to the phenyl ring or the hydrazinylidene moiety can lead to compounds with improved binding affinity to biological targets. This flexibility in structural design makes it a valuable tool for medicinal chemists.
The cyano group in ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate also plays a crucial role in its reactivity. The cyano group can participate in various chemical reactions, such as nucleophilic additions and condensations, which are essential for constructing complex molecular architectures. This reactivity has been exploited in multi-step synthetic routes to produce more intricate molecules with potential applications in pharmaceuticals and agrochemicals.
Recent studies have highlighted the importance of understanding the electronic properties of organic compounds like ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate. The presence of both electron-withdrawing and electron-donating groups in its structure can influence its interaction with biological systems. This knowledge is crucial for designing molecules that can effectively interact with target enzymes or receptors, thereby exhibiting desired pharmacological effects.
In addition to its synthetic utility, ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate has been explored for its potential role in material science. The unique electronic and steric properties of this compound make it a candidate for applications in organic electronics, such as organic semiconductors and light-emitting diodes (OLEDs). The ability to fine-tune these properties through structural modifications offers exciting possibilities for developing new materials with enhanced performance.
The pharmaceutical industry has also shown interest in ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate due to its potential as a lead compound for drug development. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly identify derivatives with improved biological activity. This approach has accelerated the discovery process for new therapeutic agents and underscores the importance of versatile intermediates like this one.
The synthesis of ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate involves several key steps that highlight its complexity and utility. The reaction typically starts with the condensation of an aldehyde or ketone with a hydrazine derivative, followed by esterification to introduce the ethanoate moiety. The subsequent introduction of the cyano group via cyanation reactions completes the molecular framework. Each step requires careful optimization to ensure high yield and purity, which are critical for subsequent applications.
Advances in synthetic methodologies have further enhanced the accessibility of ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate. Techniques such as catalytic hydrogenation and transition-metal-catalyzed reactions have enabled more efficient and sustainable synthetic routes. These improvements not only reduce costs but also minimize waste, aligning with the growing emphasis on green chemistry principles.
The future prospects for ethyl (2E)-cyano[2-(4-methylpheny l)hy d razin ylidene]eth ano ate are promising, given its diverse applications and potential for further innovation. Ongoing research aims to uncover new synthetic strategies and explore novel derivatives with enhanced functionalities. Collaborative efforts between academia and industry are likely to drive advancements that will expand its utility across multiple domains.
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